molecular formula C17H17N5O4S B2678408 1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-54-4

1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2678408
CAS番号: 878734-54-4
分子量: 387.41
InChIキー: HLNPZEPEXAOHHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide ( 878734-54-4) is a chemical compound with the molecular formula C17H17N5O4S and a molecular weight of 387.41 g/mol. This 1,2,3-triazole-4-carboxamide derivative is offered for research purposes as part of chemical libraries for screening and investigation . Compounds based on the 1,2,3-triazole-4-carboxamide scaffold are of significant interest in medicinal chemistry and drug discovery . Research into similar analogs has identified potent biological activities, including roles as selective inhibitors of therapeutic targets such as the Pregnane X Receptor (PXR) . The structural features of this compound, including the 4-methoxyphenyl and 4-sulfamoylphenyl groups, are common in the development of pharmacologically active molecules. This product is intended for research and development use only. It is not intended for human, veterinary, or diagnostic use.

特性

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-11-16(20-21-22(11)13-5-7-14(26-2)8-6-13)17(23)19-12-3-9-15(10-4-12)27(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNPZEPEXAOHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-Methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that exhibits a range of biological activities. This compound's structure includes a methoxyphenyl group, a sulfamoyl group, and a triazole ring, suggesting potential applications in medicinal chemistry. The compound has garnered interest due to its possible roles as an antifungal agent, anticancer drug, and enzyme inhibitor.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the triazole ring and subsequent modifications to introduce the carboxamide and sulfamoyl groups. Key steps may consist of:

  • Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Amidation : Introducing the carboxamide functionality through reaction with appropriate amines.
  • Purification : Techniques such as chromatography are often employed to achieve high purity levels.

Anticancer Activity

Research indicates that triazole derivatives, including this compound, exhibit significant anticancer properties. In studies evaluating their cytotoxic effects against various cancer cell lines, including prostate (PC3) and skin (A375) cancer cells, the compound demonstrated notable activity.

Table 1: Cytotoxicity of 1-(4-Methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cell LineIC50 (μg/mL)Comparison to Cisplatin (IC50 μg/mL)
PC340.4630.11
A37521.8630.11

The IC50 values suggest that the compound has comparable or better efficacy against certain cancer cell lines than standard treatments like cisplatin, particularly in the case of A375 cells .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Preliminary studies indicate that 1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide may inhibit the growth of various pathogenic fungi. Further testing is required to quantify its effectiveness against specific fungal strains.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells:

  • Enzyme Inhibition : The presence of the sulfamoyl group is crucial for inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer progression .
  • Receptor Modulation : Studies have shown that compounds similar to this triazole derivative exhibit high binding affinity for androgen receptor modulators and other targets involved in cancer progression .

Case Studies

Recent investigations into similar triazole compounds have highlighted their potential as versatile therapeutic agents:

  • Anticancer Studies : A series of triazole-containing compounds were evaluated for their anticancer properties using Alamar Blue assays. Results indicated significant cytotoxicity against PC3 and A375 cell lines with low toxicity towards normal MRC5 cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl rings significantly affect biological activity. This suggests that structural optimization could enhance the therapeutic potential of related compounds .

科学的研究の応用

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent modifications to introduce the carboxamide and sulfamoyl groups. The synthesis typically requires specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography are commonly employed for purification .

Key Synthetic Steps:

  • Formation of the triazole ring.
  • Introduction of the carboxamide group.
  • Addition of the sulfamoyl group.

Antifungal Properties

Triazole derivatives are widely studied for their antifungal activities. The presence of the triazole moiety in this compound suggests potential efficacy against various fungal pathogens. Research indicates that compounds with similar structures can inhibit fungal enzyme activity by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Potential

The compound's structure indicates possible anticancer properties. Triazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Case Study:
In a study evaluating triazole derivatives, several compounds were found to exhibit cytotoxic activity against human cancer cell lines such as colon, breast, and cervical cancers. The mechanism involved apoptosis induction through specific interactions with cancer cell pathways .

Pharmacological Applications

Given its structural features and biological activities, this compound has several potential pharmacological applications:

  • Antifungal agents : Explored for use in treating fungal infections.
  • Anticancer drugs : Investigated for efficacy against various cancers.
  • Enzyme inhibitors : Potentially useful in modulating enzyme activity involved in disease processes.

類似化合物との比較

Structural Analogues and Substituent Effects

The compound shares a 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogues, differing primarily in substituents on the aryl and amide groups. Key structural variations and their implications are summarized below:

Compound Name / ID Key Substituents Structural Impact Biological Relevance
Target Compound 4-Methoxyphenyl (position 1), 4-Sulfamoylphenyl (amide) Enhanced polarity (SO₂NH₂), moderate lipophilicity (OCH₃) Potential enzyme inhibition via H-bonding
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl (amide), cyclopropyl (position 5) Increased hydrophobicity (Cl), steric bulk (cyclopropyl) Anticancer activity (Pokhodylo & Slyvka et al.)
1-(2-Methoxyphenyl)-5-methyl-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl (position 1), 4-ethoxyphenyl (amide) Reduced symmetry (meta-OCH₃), higher lipophilicity (ethoxy) Unreported, likely altered pharmacokinetics
1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) 4-Bromophenyl (position 1), phenyl (position 5) Strong electron-withdrawing effect (Br), aromatic stacking (phenyl) Antimicrobial activity via HSA binding
5-(4-Methoxyphenyl)-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile Selenophenyl (position 1), carbonitrile (position 4) Electrophilic carbonitrile, selenide-mediated redox activity Serotonergic modulation potential

Key Observations :

  • Sulfamoyl vs.
  • Methoxy Position : Para-substituted methoxy groups (as in the target compound) improve symmetry and π-π interactions relative to meta-substituted analogues (e.g., : 3-methoxyphenyl derivative) .
  • Amide vs. reversible inhibition) .
Pharmacological and Physicochemical Properties
  • Solubility : The sulfamoyl group enhances aqueous solubility compared to hydrophobic substituents like cyclopropyl () or ethoxy () .
  • Cytotoxicity : Molecular docking studies () suggest that N-substituted phenyl derivatives with electron-withdrawing groups (e.g., sulfamoyl, chlorine) exhibit stronger binding to oncogenic targets like tyrosine kinases .
  • Antimicrobial Activity : Halogenated analogues (e.g., 4-bromophenyl in ) show potent antimicrobial effects, likely due to improved membrane penetration and target affinity .

Q & A

Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1: Condensation of substituted aniline derivatives (e.g., 4-methoxyaniline) with isocyanides to form carboximidoyl chloride intermediates.
  • Step 2: Cyclization using sodium azide or similar agents to construct the triazole core .
  • Step 3: Sulfamoyl group introduction via nucleophilic substitution or coupling reactions with 4-sulfamoylphenyl derivatives.
    Optimization may require temperature control (e.g., 120°C for cyclization) and catalysts like POCl₃ .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • Spectroscopic Techniques:
    • NMR (¹H, ¹³C) to confirm substituent positions and purity.
    • IR to identify functional groups (e.g., carbonyl, sulfonamide).
  • Chromatography: HPLC or LC-MS to assess purity (>95% recommended for biological assays).
  • X-ray Crystallography: For definitive structural confirmation, as demonstrated in analogous triazole derivatives .

Advanced Research Questions

Q. How can solubility challenges in aqueous solutions be addressed for in vitro assays?

Methodological Answer: Low water solubility (common in triazole derivatives ) can be mitigated by:

  • Co-solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) with sonication.
  • Formulation Strategies: Micellar encapsulation (e.g., polysorbate 80) or liposomal delivery.
  • Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) without compromising bioactivity .

Q. What computational methods are used to study ligand-target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina to predict binding affinities with enzymes (e.g., carbonic anhydrase).
  • MD Simulations: GROMACS for analyzing stability of ligand-receptor complexes over time.
  • QSAR Modeling: Correlate structural features (e.g., methoxy group position) with activity using datasets from analogs .

Q. How can contradictions in enzyme inhibition data across studies be resolved?

Methodological Answer:

  • Standardized Assays: Use consistent enzyme sources (e.g., recombinant human isoforms) and buffer conditions (pH 7.4, 25°C).
  • Control Experiments: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity.
  • Meta-Analysis: Compare kinetic parameters (IC₅₀, Ki) across studies, accounting for variables like cell lines or assay readouts .

Q. What strategies validate the compound’s selectivity for target enzymes over off-target proteins?

Methodological Answer:

  • Panel Screening: Test against structurally related enzymes (e.g., histone deacetylase vs. carbonic anhydrase).
  • Thermal Shift Assays: Monitor protein denaturation to identify non-specific binding.
  • CRISPR Knockout Models: Confirm phenotypic effects in target-deficient cell lines .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity results in cancer vs. normal cell lines?

Methodological Answer:

  • Dose-Response Curves: Calculate selectivity indices (SI = IC₅₀ normal / IC₅₀ cancer).
  • Mechanistic Studies: Assess apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry).
  • Redox Profiling: Measure ROS levels to differentiate targeted vs. off-target toxicity .

Future Directions

Q. What are understudied applications of this compound beyond its current targets?

Methodological Answer:

  • Neurodegenerative Models: Test Aβ aggregation inhibition in Alzheimer’s models (via thioflavin T assays).
  • Antimicrobial Screening: Evaluate biofilm disruption in Gram-negative bacteria (e.g., Pseudomonas aeruginosa).
  • Transcriptomic Profiling: RNA-seq to identify novel pathways modulated by the compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。